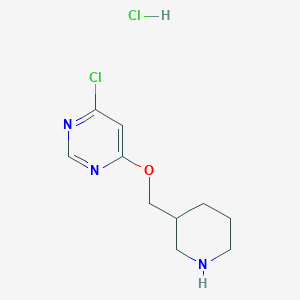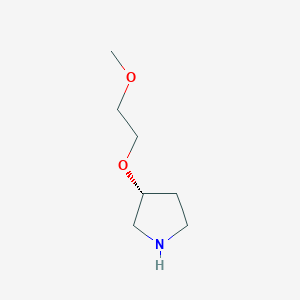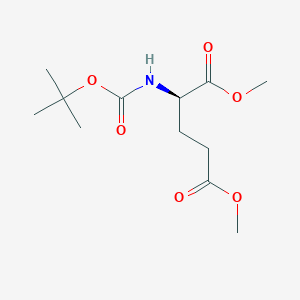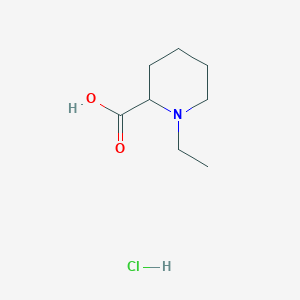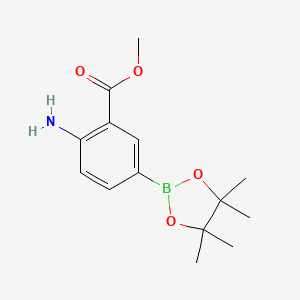
(1,1-Difluoro-2-methylpropyl)benzene
Vue d'ensemble
Description
“(1,1-Difluoro-2-methylpropyl)benzene” is a chemical compound with the CAS Number: 1204295-83-9. It has a molecular weight of 170.2 and its IUPAC name is (1,1-difluoro-2-methylpropyl)benzene .
Molecular Structure Analysis
The molecular formula of “(1,1-Difluoro-2-methylpropyl)benzene” is C10H12F2 . The InChI Code is 1S/C10H12F2/c1-8(2)10(11,12)9-6-4-3-5-7-9/h3-8H,1-2H3 and the InChI key is XHAXAZJHPZEWPF-UHFFFAOYSA-N .Applications De Recherche Scientifique
Synthesis and Material Applications
Synthesis of Perfluoro1,4-benzoquinones : Anodic oxidation of polyfluorinated benzene derivatives, including compounds similar to (1,1-Difluoro-2-methylpropyl)benzene, facilitates the formation of polyfluoro-1,4benzoquinones. These compounds have potential applications in pharmaceuticals, electronic materials, optical materials, and surfactants (Nishiguchi et al., 2008).
Formation of Difluoro Complexes : The study of difluoro complexes, like those formed from (1,1-Difluoro-2-methylpropyl)benzene derivatives, contributes to understanding bonding mechanisms and molecular structures in chemistry, which can have implications for material science and catalysis (Grushin & Marshall, 2009).
Crystal Structure Analysis : Research on compounds with similar structures to (1,1-Difluoro-2-methylpropyl)benzene, such as 1-[3-({[Bis(2-methylpropyl)carbamothioyl]amino}carbonyl)benzoyl]-3,3-bis(2-methylpropyl)thiourea, helps in understanding the crystallographic and molecular arrangement, which is vital for material science and drug development (Selvakumaran et al., 2013).
Polymer Chemistry : The synthesis of highly fluorinated monomers, like those derived from (1,1-Difluoro-2-methylpropyl)benzene, leads to the development of new polymers with low dielectric properties and high thermal stability. These polymers have potential applications in electronics and material science (Fitch et al., 2003).
Photophysical Properties
Study of Fluorine Substitution Effects : Research into the effects of fluorine substitution on photophysical properties, like in the case of fluorinated benzene derivatives, can lead to the development of new fluorescent materials with potential applications in imaging and display technologies (Krebs & Spanggaard, 2002).
Green Fluorophores Development : The development of benzene-based green fluorophores with high fluorescence emission and photostability, as seen in studies of compounds structurally related to (1,1-Difluoro-2-methylpropyl)benzene, has significant implications for bioimaging and photonic applications (Beppu et al., 2015).
Environmental and Safety Studies
- Assessment of Genotoxicity : Research assessing the genotoxicity of chemicals structurally related to (1,1-Difluoro-2-methylpropyl)benzene, like benzene derivatives, is crucial for understanding environmental and health impacts of these compounds (Chen et al., 2008).
Safety and Hazards
Propriétés
IUPAC Name |
(1,1-difluoro-2-methylpropyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2/c1-8(2)10(11,12)9-6-4-3-5-7-9/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAXAZJHPZEWPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,1-Difluoro-2-methylpropyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Nitro-5-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]phenylamine](/img/structure/B1418750.png)


![[2-(2,5-Dimethylphenoxy)ethyl]amine hydrochloride](/img/structure/B1418757.png)
![[2-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)butyl]amine](/img/structure/B1418758.png)
